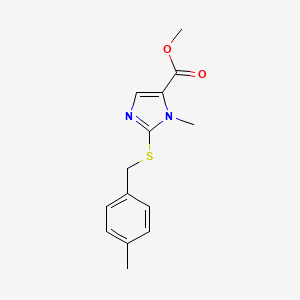
Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound “methyl 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazole-5-carboxylate” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals , but the specific pathways affected by this compound need further investigation.
Pharmacokinetics
生物活性
Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate (CAS No. 338420-88-5) is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 276.35 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 445.2 ± 47.0 °C
- LogP : 3.29
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
- Introduction of the Sulfanyl Group : Via nucleophilic substitution reactions involving a suitable thiol.
- Attachment of Aromatic Groups : Utilizing Friedel-Crafts reactions for introducing phenyl rings.
Antimicrobial Properties
Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains, although specific data on its efficacy is limited.
Anticancer Activity
Preliminary studies suggest that imidazole derivatives can possess anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against cancer cell lines, such as:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | < 20 |
| Compound B | U251 (human glioblastoma) | < 10 |
The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly enhances the anticancer activity of imidazole derivatives .
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The sulfanyl group and imidazole ring play crucial roles in binding and modulating enzyme activity.
Study on Anticancer Effects
In a study investigating various imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that compounds with similar structures showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial properties of various imidazole derivatives, including this compound. The compound was assessed against Gram-positive and Gram-negative bacteria, showing moderate inhibition against certain strains.
属性
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-11(7-5-10)9-19-14-15-8-12(16(14)2)13(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNSAXDPVABXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














